Product packaging for 4-Amino-N-propylindoline-1-carboxamide(Cat. No.:)

4-Amino-N-propylindoline-1-carboxamide

Cat. No.: B13645779
M. Wt: 219.28 g/mol
InChI Key: ZOVRGKLKMOFEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Amino-N-propylindoline-1-carboxamide is a synthetically derived small molecule featuring a carboxamide functional group, a privileged scaffold in medicinal chemistry known for conferring significant biological activity and drug-like properties . Compounds with the carboxamide moiety are frequently investigated as key pharmacophores in the development of novel therapeutic agents, showing promise in areas such as enzyme inhibition and oncology research . For instance, structurally related carboxamide derivatives have been developed as potent analgesics targeting opioid receptors and as inhibitors of enzymes like α-glucosidase for diabetes research . Similarly, quinolinone-carboxamide analogues have demonstrated multi-target activity, including anti-inflammatory and anticancer effects through mechanisms such as lipoxygenase (LOX) inhibition . The presence of both amino and carboxamide functionalities on the indoline core makes this compound a versatile intermediate or a potential lead candidate for structure-activity relationship (SAR) studies. Researchers can leverage this compound to explore its mechanism of action, binding affinity to specific biological targets, and efficacy in various in vitro and in vivo disease models. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N3O B13645779 4-Amino-N-propylindoline-1-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

4-amino-N-propyl-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C12H17N3O/c1-2-7-14-12(16)15-8-6-9-10(13)4-3-5-11(9)15/h3-5H,2,6-8,13H2,1H3,(H,14,16)

InChI Key

ZOVRGKLKMOFEOU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N1CCC2=C(C=CC=C21)N

Origin of Product

United States

Synthetic Methodologies for 4 Amino N Propylindoline 1 Carboxamide and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Indoline-1-carboxamide Core

Retrosynthetic analysis provides a powerful framework for devising synthetic routes to the target molecule. For 4-Amino-N-propylindoline-1-carboxamide, two primary disconnections are strategically considered:

C(sp²)–N Amide Bond Disconnection: The most apparent disconnection is at the amide bond, breaking the molecule into a 4-aminoindoline core and a reactive equivalent of the N-propylcarbamoyl group, such as propyl isocyanate or a related precursor. This is a common and reliable strategy for late-stage introduction of the carboxamide functionality.

C4–N Aromatic Bond Disconnection: The bond between the indoline (B122111) ring and the C-4 amino group represents another key disconnection. This suggests a synthetic route starting from a pre-functionalized indoline, such as 4-nitroindoline (B1317209) or 4-haloindoline, which can be converted to the desired amino group. Alternatively, modern C-H activation strategies could be envisioned to directly install the amino group onto an unsubstituted indoline ring.

These disconnections lead to a synthetic strategy that first focuses on obtaining a suitable 4-substituted indoline intermediate, followed by the installation of the N-propylcarboxamide group at the N-1 position. The synthesis of the indoline core itself can be achieved through various methods, including the reduction of corresponding indole (B1671886) precursors or domino reactions like the copper-catalyzed amidation/cyclization of 2-iodophenethyl mesylates. nih.gov

Direct Synthesis Routes to this compound

Building upon the retrosynthetic plan, the forward synthesis involves two critical stages: introducing the amino group at the C-4 position and forming the carboxamide at the N-1 position.

Achieving regioselective functionalization of the indoline benzene (B151609) ring, particularly at the C-4 position, is a significant synthetic challenge due to the inherent reactivity of the pyrrolic part of the indole/indoline system. chim.it However, recent advances in transition-metal catalysis have provided powerful tools to address this.

Directed C-H Functionalization: A prominent strategy involves the use of a directing group, often placed at the N-1 or C-3 position, to guide a metal catalyst to the C-4 position for C-H activation and subsequent amination. For instance, iridium(III) catalysts have been successfully employed for the regioselective amidation of indoles at the C-4 position using an aldehyde as a weak coordinating group. rsc.org The resulting C-4 amido-indole can then be reduced to the corresponding amine and the indoline core. The judicious choice of substituents at the N-1 and/or C-3 positions is often crucial to deactivate the pyrrolic ring and favor functionalization on the benzene ring. nih.gov

From Pre-functionalized Indolines: A more traditional, yet effective, approach begins with an indoline already bearing a functional group at the C-4 position. A common precursor is 4-nitroindoline, which can be synthesized from 4-nitroindole. The nitro group can then be readily reduced to the target 4-amino group using standard reducing agents like tin(II) chloride, catalytic hydrogenation (e.g., H₂/Pd-C), or Raney Nickel with hydrazine. nih.gov

Table 1: Comparison of C-4 Amination Strategies

StrategyStarting MaterialKey Reagents/CatalystAdvantagesChallenges
Directed C-H AminationIndole/IndolineTransition Metals (e.g., Ir, Pd, Rh) + Directing GroupHigh atom economy, late-stage functionalization.Requires installation/removal of directing group, catalyst cost.
Reduction of Nitro Group4-NitroindolineH₂/Pd-C, SnCl₂, Fe/HCl, Raney NiReliable, high-yielding, common transformation.Requires synthesis of the nitro-substituted precursor.

Once the 4-aminoindoline intermediate is secured, the final step is the formation of the N-propylcarboxamide at the indoline nitrogen. Several methods are available for this transformation.

Reaction with Isocyanates: The most direct method involves the reaction of the 4-aminoindoline with propyl isocyanate. This reaction is typically efficient and proceeds under mild conditions, often without the need for a catalyst, to directly yield the desired this compound.

Phosgene-Mediated Coupling: A two-step alternative involves first reacting the 4-aminoindoline (with the 4-amino group suitably protected) with phosgene (B1210022) or a phosgene equivalent (like triphosgene (B27547) or carbonyldiimidazole) to form an intermediate N-1 carbonyl chloride or imidazolide. This reactive intermediate is then treated with n-propylamine to form the final product.

Copper-Catalyzed N-Carboxamidation: For related indole systems, copper(I)-catalyzed N-carboxamidation with isocyanates has been studied, suggesting that metal catalysis can be an effective approach, with the choice of solvent significantly impacting reaction yields. rsc.org

Divergent Synthesis of Substituted Indoline-1-carboxamide Derivatives

The synthetic routes established for the parent compound can be adapted to create a diverse library of analogues for structure-activity relationship (SAR) studies. This involves modifying both the indoline ring and the N-alkyl amide chain.

Introducing various substituents onto the indoline ring can be achieved by starting with appropriately substituted precursors. For example, using substituted phenylhydrazines in a Fischer indole synthesis can provide access to indoles with substituents at the C-5, C-6, or C-7 positions. nih.govgoogle.com These substituted indoles can then be carried through the synthetic sequence.

The electronic nature of these substituents can influence the reactivity of the indoline ring. Electron-donating groups can enhance the nucleophilicity of the ring, while electron-withdrawing groups can decrease it. The position of these substituents is also critical; for example, a substituent at the C-7 position can sterically hinder reactions at the N-1 position. acs.org

Table 2: Examples of Substituted Indoline Precursors and Their Synthesis

SubstituentPositionTypical Synthetic PrecursorCommon Synthetic Method
Chloro (Cl)C-54-ChlorophenylhydrazineFischer Indole Synthesis
Methyl (CH₃)C-64-MethylphenylhydrazineFischer Indole Synthesis
Fluoro (F)C-54-FluorophenylhydrazineFischer Indole Synthesis
Methoxy (OCH₃)C-54-MethoxyphenylhydrazineFischer Indole Synthesis

The diversity of the final compounds can be greatly expanded by varying the amine component used in the carboxamide formation step. Instead of n-propylamine or propyl isocyanate, a wide range of primary and secondary amines or their corresponding isocyanates can be employed.

This flexibility allows for the exploration of different chain lengths (e.g., ethyl, butyl), branching (e.g., isopropyl, isobutyl), and the introduction of cyclic or aromatic moieties (e.g., cyclopropyl, benzyl). The synthesis of indole-2-carboxamides and indole-3-carboxamides often involves coupling the indole carboxylic acid with various amines using coupling reagents like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) or carbodiimides such as DCC and EDC. nih.govnih.govchemistrysteps.com This same principle can be applied to the N-1 position, reacting an N-1 carboxylic acid derivative of indoline with a diverse panel of amines to generate a library of analogues. tandfonline.commdpi.com

Development of Stereoselective Synthetic Pathways for Chiral Analogues

The synthesis of chiral analogues of this compound, where stereochemistry is a critical determinant of biological activity, has been a significant area of research. The indoline scaffold, present in numerous natural products and pharmaceuticals, often contains one or more chiral centers, making stereoselective synthesis a key challenge. Researchers have developed several strategies, including organocatalysis, transition-metal catalysis, and biocatalysis, to control the three-dimensional arrangement of atoms in these molecules with high precision.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of indoline derivatives. Chiral Brønsted acids, for instance, have been successfully employed in the enantioselective reduction of 3H-indoles to produce optically active indolines. acs.org This metal-free approach offers high enantioselectivities under mild reaction conditions. acs.org Similarly, primary amines derived from cinchona alkaloids have been used to catalyze intramolecular Michael additions to generate 2,3-disubstituted indolines with excellent diastereo- and enantioselectivities. These methods provide a direct route to chiral indoline cores that can be further functionalized to yield analogues of this compound.

Transition-metal catalysis offers another robust avenue for stereoselective indoline synthesis. Catalytic hydrogenation of substituted indoles using chiral rhodium, iridium, ruthenium, or palladium complexes is a common strategy. Furthermore, copper-catalyzed asymmetric cyclization of ethynyl (B1212043) benzoxazinones with amines has been reported to produce chiral 3-aminoindolines in high yields and enantioselectivities (up to 97% yield and 98:2 er). nih.gov This method is particularly relevant as it directly installs an amino group at the C3 position, a key feature of some analogues.

Biocatalysis is increasingly being recognized for its potential in creating chiral molecules with high specificity. Engineered enzymes, such as P411 variants, have been developed to catalyze the intramolecular C(sp3)–H amination of aryl azides to form indolines. acs.org This biocatalytic approach allows for the synthesis of chiral indolines with high efficiency and selectivity (up to 74% yield and 99:1 er) under mild, environmentally friendly conditions. acs.org The use of enzymes can circumvent the need for chiral auxiliaries or catalysts, simplifying synthetic routes and reducing waste.

The table below summarizes key findings in the stereoselective synthesis of chiral indoline analogues.

Catalytic SystemReaction TypeKey FeaturesYieldEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)
Chiral Brønsted AcidTransfer HydrogenationMetal-free, mild conditionsHighUp to 97% ee
Cinchona Alkaloid-derived Primary AmineIntramolecular Michael AdditionOrganocatalytic, high stereoselectivityHighUp to 99% ee, up to 20:1 dr
Copper/Chiral LigandAsymmetric CyclizationDirect amination at C3Up to 97%Up to 98:2 er
Engineered P411 EnzymeIntramolecular C-H AminationBiocatalytic, sustainableUp to 74%Up to 99:1 er

Green Chemistry Principles and Sustainable Synthesis Approaches

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. The synthesis of this compound and its analogues is no exception, with research efforts directed towards developing more sustainable and eco-friendly methodologies.

A key principle of green chemistry is the use of safer solvents. Researchers have explored the use of water as a reaction medium for the synthesis of indoline derivatives. rsc.org For example, a three-component reaction of a phthalaldehydic acid, a primary amine, and an indole has been successfully carried out in water under catalyst-free conditions, offering a clean and environmentally benign process. rsc.org Similarly, the use of ethanol (B145695) as a solvent in multicomponent reactions to assemble the indole core represents a move away from hazardous organic solvents. rsc.orgrsc.org

Atom economy is another central tenet of green chemistry, and multicomponent reactions (MCRs) are an excellent example of this principle in action. An innovative two-step synthesis of indole-2-carboxamides, involving a Ugi four-component reaction followed by an acid-catalyzed cyclization, has been developed. rsc.orgrsc.org This method proceeds under mild conditions, uses ethanol as a solvent, and avoids the need for a metal catalyst, making it a highly sustainable approach. rsc.orgrsc.org

The use of alternative energy sources, such as microwave irradiation, has also been investigated to promote greener synthesis. tandfonline.comtandfonline.com Microwave-assisted reactions are often faster, more efficient, and consume less energy than conventional heating methods. tandfonline.comtandfonline.com

Flow chemistry is a rapidly emerging technology that offers significant advantages in terms of safety, efficiency, and sustainability. mtroyal.ca The application of flow chemistry to the synthesis of indoline derivatives has been shown to reduce the use of carcinogenic reagents and drastically cut down reaction times. mtroyal.ca For instance, the N-alkylation of the indoline nitrogen has been optimized in a flow reactor, leading to a significant reduction in the amount of 1,2-dibromoethane (B42909) used and a decrease in reaction time from four days to just 30 minutes. mtroyal.ca Continuous flow systems also allow for better control over reaction parameters, leading to higher yields and purity.

The table below highlights some of the green and sustainable approaches being developed for the synthesis of indoline derivatives.

Green Chemistry ApproachSpecific MethodAdvantages
Use of Greener Solvents Reaction in water or ethanolReduces use of hazardous organic solvents, environmentally benign. rsc.orgrsc.orgrsc.org
Atom Economy Multicomponent Reactions (e.g., Ugi-4CR)High efficiency, mild conditions, no metal catalyst, reduced waste. rsc.orgrsc.org
Alternative Energy Sources Microwave-assisted synthesisFaster reactions, reduced energy consumption, higher efficiency. tandfonline.comtandfonline.com
Process Intensification Flow ChemistryReduced use of hazardous reagents, shorter reaction times, improved safety and scalability. mtroyal.ca
Biocatalysis Engineered Enzyme (P411) CatalysisMild reaction conditions, high selectivity, biodegradable catalyst, reduced waste. acs.org

Advanced Spectroscopic and Structural Elucidation of 4 Amino N Propylindoline 1 Carboxamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of the atomic connectivity and stereochemistry of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a detailed three-dimensional picture of 4-Amino-N-propylindoline-1-carboxamide can be constructed.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would show signals for the protons on the benzene (B151609) ring of the indoline (B122111) core. The protons at positions 5, 6, and 7 are expected to show characteristic splitting patterns (doublet, triplet, and doublet, respectively) due to coupling with their neighbors. The amino group at position 4 would likely appear as a broad singlet.

The aliphatic region would contain signals for the protons of the indoline ring and the N-propyl group. The methylene (B1212753) protons of the indoline ring at positions 2 and 3 would likely appear as triplets. The N-propyl group would show a triplet for the terminal methyl protons, a sextet for the central methylene protons, and a triplet for the methylene protons attached to the carboxamide nitrogen. The amide proton would likely be observed as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-57.0 - 7.2d~8.0
H-66.6 - 6.8t~8.0
H-76.5 - 6.7d~8.0
NH₂ (4-amino)4.5 - 5.5br s-
H-2 (indoline)3.9 - 4.1t~8.5
H-3 (indoline)3.0 - 3.2t~8.5
NH (carboxamide)7.8 - 8.2br s-
N-CH₂ (propyl)3.2 - 3.4q~7.0
CH₂ (propyl)1.5 - 1.7sext~7.0
CH₃ (propyl)0.9 - 1.1t~7.0

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom. The aromatic carbons of the indoline ring would appear in the downfield region (110-150 ppm). The carbon bearing the amino group (C-4) and the quaternary carbons (C-3a and C-7a) would have characteristic chemical shifts. The carbonyl carbon of the carboxamide group is expected to be the most downfield signal (>165 ppm). The aliphatic carbons of the indoline ring and the N-propyl group would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (carboxamide)168 - 172
C-7a145 - 150
C-4140 - 145
C-3a130 - 135
C-5125 - 130
C-6115 - 120
C-7110 - 115
C-2 (indoline)50 - 55
C-3 (indoline)30 - 35
N-CH₂ (propyl)40 - 45
CH₂ (propyl)20 - 25
CH₃ (propyl)10 - 15

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between H-5 and H-6, and between H-6 and H-7 in the aromatic system. In the aliphatic part, correlations would be seen between the protons of the N-propyl group (N-CH₂ with CH₂ and CH₂ with CH₃) and between the H-2 and H-3 protons of the indoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the definitive assignment of the carbon signals for all protonated carbons by correlating the proton signals with their attached carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule. For example, NOE correlations might be observed between the protons of the N-propyl group and the protons of the indoline ring, providing insights into the preferred conformation around the amide bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high accuracy. This allows for the determination of the elemental formula of the compound, confirming its atomic composition. The expected exact mass for the protonated molecule [M+H]⁺ of this compound (C₁₂H₁₇N₃O) would be calculated and compared to the experimentally observed mass.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.

Key predicted fragmentations for this compound would include:

Loss of the N-propyl group: Cleavage of the amide C-N bond could lead to the loss of the propyl group.

Cleavage of the carboxamide group: Fragmentation of the amide bond could result in the formation of an ion corresponding to the 4-aminoindoline moiety.

Fragmentation of the indoline ring: The indoline ring itself could undergo characteristic fragmentation, providing further structural confirmation.

The analysis of these fragment ions would allow for the confirmation of the different structural components of this compound and their connectivity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method relies on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For this compound, the IR spectrum would exhibit a series of characteristic absorption bands that confirm the presence of its key structural features: the primary amine, the secondary amide, the aromatic ring, and the aliphatic chains.

The primary amino (-NH₂) group on the indoline ring is expected to show two distinct stretching vibrations in the region of 3500-3300 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching modes. The N-H bending vibration (scissoring) for this group typically appears around 1650-1580 cm⁻¹.

The secondary amide (-C(O)NH-) functional group provides several key signals. The N-H stretching vibration of the amide is expected to appear as a single, sharp band around 3300 cm⁻¹. One of the most prominent bands in the spectrum is the amide I band, which is primarily due to the C=O stretching vibration and occurs in the range of 1680-1630 cm⁻¹. The amide II band, resulting from a combination of N-H bending and C-N stretching, is typically found between 1570-1515 cm⁻¹.

The indoline structure itself contributes to the spectrum with C-H stretching vibrations from the aromatic ring appearing just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce a series of bands in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the N-propyl group and the indoline ring are expected just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (Ar-NH₂)N-H Stretch (asymmetric & symmetric)3500 - 3300
N-H Bend (scissoring)1650 - 1580
Secondary Amide (-C(O)NHR)N-H Stretch~3300
C=O Stretch (Amide I)1680 - 1630
N-H Bend / C-N Stretch (Amide II)1570 - 1515
Aromatic Ring (Indoline)C-H Stretch3100 - 3000
C=C Stretch1600 - 1450
Aliphatic Groups (-CH₂, -CH₃)C-H Stretch2960 - 2850

X-ray Crystallography for Solid-State Structural Determination

A single-crystal X-ray diffraction study of this compound would reveal the exact geometry of the indoline ring system and the conformation of the N-propylcarboxamide substituent. It is anticipated that the indoline ring itself would be largely planar. The crystal structure would be significantly influenced by intermolecular hydrogen bonding. scispace.com The primary amino group and the amide N-H group can act as hydrogen bond donors, while the amide carbonyl oxygen is a strong hydrogen bond acceptor. scispace.com These interactions are expected to create extensive networks, linking adjacent molecules into chains or sheets, which stabilize the crystal lattice. scispace.com

For instance, studies on similar indole (B1671886) carboxamides have shown the formation of intermolecular hydrogen bonds between the indolic NH and the amide oxygen of an adjacent molecule, leading to polymeric chain structures. scispace.com Intramolecular hydrogen bonds are also possible, depending on the conformation of the side chain. The analysis would also yield precise unit cell dimensions and the space group of the crystal, providing a complete picture of the crystalline packing.

Interactive Data Table: Typical Bond Lengths in Related Indole Carboxamide Structures. scispace.com

Bond TypeTypical Bond Length (Å)
Amide C=O1.22 - 1.25
Amide C-N1.32 - 1.35
Aromatic C-C1.36 - 1.41
Aromatic C-N1.37 - 1.40
Aliphatic C-C1.50 - 1.54
Aliphatic C-N1.45 - 1.48

Chromatographic Methods for Purity Assessment and Isolation of Isomers

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for separating mixtures, such as positional isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for the analysis of compounds like this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is particularly well-suited for this purpose. In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. For this compound, a gradient elution method, starting with a high proportion of an aqueous solvent (like water with a buffer or acid modifier, e.g., formic acid or ammonium (B1175870) formate) and gradually increasing the proportion of an organic solvent (like acetonitrile (B52724) or methanol), would likely provide excellent separation of the main compound from any impurities or synthetic byproducts. sielc.com Detection is commonly achieved using a photodiode array (PDA) detector set to monitor wavelengths where the aromatic system absorbs, or by mass spectrometry (LC-MS) for greater sensitivity and structural confirmation. The separation of positional isomers of similar aryl amines has been successfully achieved using RP-HPLC.

Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is another powerful technique, especially for analyzing volatile and thermally stable compounds. nih.gov While the relatively high molecular weight and polarity of this compound might require derivatization to increase its volatility, GC-MS can provide high-resolution separation and definitive identification of components based on their mass spectra. nih.gov This method is particularly useful for detecting and quantifying trace impurities. nih.gov

The choice between HPLC and GC depends on the compound's properties and the specific analytical goal. HPLC is generally the preferred method for purity assessment of non-volatile pharmaceutical compounds and for the isolation of isomers on a preparative scale.

Interactive Data Table: Exemplary Chromatographic Conditions for Analysis of Aromatic Amines/Amides

ParameterHPLC MethodGC-MS Method
Column C18 (Reversed-Phase), e.g., 250 mm x 4.6 mm, 5 µmCapillary column, e.g., DB-5ms, 30 m x 0.25 mm
Mobile Phase / Carrier Gas Gradient of Water and Acetonitrile (often with 0.1% Formic Acid) Helium
Flow Rate 0.7 - 1.0 mL/min ~1 mL/min
Detection UV-Vis (e.g., 254 nm) or Mass Spectrometry (MS) rsc.orgMass Spectrometry (MS)
Temperature Ambient or controlled (e.g., 25-40 °C)Temperature program (e.g., 100 °C to 300 °C)
Application Purity determination, Isomer separation Impurity profiling, Identification of volatile components nih.gov

Structure Activity Relationship Sar Studies of 4 Amino N Propylindoline 1 Carboxamide Derivatives

Positional Scanning and Substituent Variation on the Indoline (B122111) Ring

The indoline ring, a saturated analog of indole (B1671886), offers a three-dimensional scaffold that can be strategically modified at several positions. The substituents on this ring play a crucial role in modulating the pharmacological profile of the molecule.

The amino group at the 4-position of the indoline ring is a key determinant of the biological activity of this class of compounds. Its basicity, hydrogen bonding capacity, and potential for ionic interactions are critical for target engagement.

Derivatization of the 4-amino group can significantly alter the molecule's properties. For instance, acylation or alkylation can modify its hydrogen-bonding capability and lipophilicity, which in turn affects cell permeability and target binding. The electronic nature of substituents on an aromatic ring can influence the pKa of an amino group, which can be crucial for activity.

Modification at 4-Amino Position General Effect on Activity
Primary Amine (-NH2)Baseline activity, potential for H-bonding
Acetylation (-NHCOCH3)May decrease activity due to reduced basicity
N-Alkylation (-NHR, -NR2)Can modulate lipophilicity and steric bulk

This table illustrates general trends observed in related amine-containing scaffolds and is for illustrative purposes.

Position Substituent Type General Effect on Activity
5-PositionElectron-withdrawing (e.g., -Cl, -F)Can enhance potency in some scaffolds
6-PositionElectron-donating (e.g., -OCH3)May influence metabolic stability
7-PositionBulky groupsOften leads to decreased activity

This table is based on general SAR principles for substituted indolines and is for illustrative purposes.

Modulation of the N-propyl Amide Chain Length and Substitution

The N-propyl amide side chain at the 1-position of the indoline ring is another critical element for biological activity. The length of the alkyl chain, its branching, and the presence of other functional groups can significantly impact the compound's affinity and efficacy.

Studies on related indole-2-carboxamides have shown that the length of a linear alkyl group can profoundly influence allosteric modulation of its target. A chain that is too short or too long can lead to a loss of activity. The propyl group in 4-Amino-N-propylindoline-1-carboxamide likely represents an optimal length for fitting into a specific binding pocket.

N-Amide Chain Modification General Effect on Activity
Shorter chain (e.g., N-ethyl)May result in suboptimal interactions
Longer chain (e.g., N-butyl, N-pentyl)Could introduce steric clashes or unfavorable conformations
Branched chain (e.g., N-isopropyl)Can alter the conformational preference of the side chain

This table illustrates general trends in amide chain modifications and is for illustrative purposes.

Conformational Analysis and its Influence on Biological Activity

The three-dimensional shape of this compound is crucial for its interaction with a biological target. The indoline ring is not planar and can adopt different puckered conformations. Substituents on the ring can influence this conformational preference. For instance, in substituted prolines, which share a similar five-membered ring, substituents can modulate the ring's pucker and the cis/trans isomerism of the preceding peptide bond.

The orientation of the N-propyl amide chain relative to the indoline ring is also a key factor. The flexibility of this chain allows it to adopt various conformations, but only a specific "bioactive conformation" is likely responsible for the desired biological effect. Computational modeling and spectroscopic techniques are often employed to understand the preferred conformations and how they relate to activity.

Stereochemical Considerations in Structure-Activity Relationships

The indoline ring of this compound may contain chiral centers, particularly if there are substituents at the 2 or 3-positions. The absolute configuration (R or S) at these centers can have a dramatic impact on biological activity. It is a well-established principle in medicinal chemistry that enantiomers can exhibit different pharmacological and toxicological profiles.

Comparative SAR with Related Indole and Indoline Scaffolds

The SAR of this compound can be contextualized by comparing it with related indole and indoline scaffolds. The indole ring is aromatic and planar, whereas the indoline ring is saturated and non-planar. This fundamental difference in geometry and electronics can lead to distinct binding modes and biological activities.

For instance, the NH group in the indole ring is a hydrogen bond donor, while the corresponding nitrogen in the indoline is a saturated amine. The carboxamide functionality is a common feature in many biologically active indole and indoline derivatives, where it often participates in crucial hydrogen bonding interactions with the target protein. Studies on indole-2-carboxamides have highlighted the importance of the amide functionality for allosteric effects. By comparing the SAR of these different scaffolds, medicinal chemists can gain insights into the specific requirements of the biological target and design more potent and selective molecules.

Scaffold Key Structural Feature Implication for SAR
IndolePlanar, aromatic, NH H-bond donorDifferent spatial arrangement of substituents, potential for π-stacking
IndolineNon-planar, saturated, N is a tertiary amine3D arrangement of substituents is critical, lacks NH H-bond donor at that position

This table provides a general comparison of indole and indoline scaffolds for illustrative purposes.

In Vitro Biological Evaluation of 4 Amino N Propylindoline 1 Carboxamide and Its Analogues

Target-Specific Receptor Binding and Functional Assays

Peroxisome Proliferator-Activated Receptor (PPARα/γ) Agonism Studies

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors with three isoforms: PPARα, PPARβ/δ, and PPARγ. mdpi.com These receptors are crucial regulators of glucose and lipid homeostasis, making them significant targets for metabolic diseases. mdpi.com PPARα activation is associated with reducing circulating triglyceride levels, while PPARγ activation enhances insulin (B600854) sensitivity and glucose metabolism. mdpi.com

Although direct studies on 4-Amino-N-propylindoline-1-carboxamide are not available, the therapeutic potential of PPAR agonists has driven the development of various synthetic compounds. nih.gov For instance, the jasmonate analogue 2-hydroxyethyl 5-chloro-4,5-didehydrojasmonate was identified as a PPARγ agonist. nih.gov Docking simulations showed that it binds to the ligand-binding domain of PPARγ, similar to known agonists, and it significantly increased the transcriptional activity of PPARγ. nih.gov The search for pan-PPAR agonists, which activate multiple isoforms, is an active area of research aiming to address metabolic syndrome with improved efficacy and fewer side effects. nih.gov

Enzymatic Activity Assays for Inhibitory or Activating Potential

Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.comfrontiersin.org Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. mdpi.com Consequently, XO is a key therapeutic target, and its inhibition can help lower uric acid levels. nih.govresearchgate.net

A wide range of synthetic and natural compounds have been evaluated for their XO inhibitory potential. frontiersin.orgnih.gov While data for this compound is not specified, numerous heterocyclic compounds have demonstrated potent activity. For example, in one study, a series of 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids were designed with structural similarities to the known inhibitor febuxostat (B1672324) and showed inhibitory activity in the nanomolar range. nih.gov Kinetic studies often reveal the mechanism of inhibition, with many compounds acting as mixed-type inhibitors, binding to both the free enzyme and the enzyme-substrate complex. nih.gov

Below is a table of IC50 values for various compounds against Xanthine Oxidase:

Compound/AnalogueIC50 Value (µM)Reference
Allopurinol (Control)0.22 ± 0.00 researchgate.net
6-hydroxyluteolin7.52 ± 0.01 researchgate.net
Nodifloretin11.20 ± 0.02 researchgate.net
6-hydroxyluteolin-7-O-glycoside29.30 ± 0.05 researchgate.net
Verbascoside126.00 ± 1.50 researchgate.net
Arenarioside130.00 ± 2.25 researchgate.net
ALS-282.7 ± 1.5 (Ki) mdpi.com
ALS-84.5 ± 1.5 (Ki) mdpi.com
ALS-1523 ± 9 (Ki) mdpi.com
ALS-141 ± 14 (Ki) mdpi.com

IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki is the inhibition constant.

Protein tyrosine phosphatase 1B (PTP1B) and T-cell protein tyrosine phosphatase (TCPTP) are negative regulators of insulin and leptin signaling pathways. nih.govibmc.msk.ru Inhibition of these enzymes is a therapeutic strategy for type 2 diabetes and obesity. nih.gov Developing selective inhibitors is challenging due to the high degree of structural conservation among protein tyrosine phosphatases (PTPs). nih.govmdpi.com For this reason, research has often focused on less conserved allosteric sites to achieve selectivity. nih.gov

Studies on 4-oxo-1,4-dihydrocinnoline derivatives have identified compounds that act as dual inhibitors of PTP1B and TC-PTP. nih.gov For example, one study showed that while some analogues were more selective for PTP1B, others inhibited both phosphatases with similar efficacy. nih.gov Another small molecule, Trodusquemine, was found to be a selective, non-competitive inhibitor of PTP1B with an IC50 of 1 µM, showing very little effect on TCPTP (IC50: 224 µM). mdpi.com

Antiproliferative Activity in Cancer Cell Lines (e.g., paediatric brain tumour, breast cancer)

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry and is found in numerous anticancer agents. nih.govbohrium.com Analogues containing indole and carboxamide or amide functionalities have demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer. nih.govnih.gov Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein overexpressed in many cancers including breast cancer, is a key target for indole-based inhibitors. nih.gov

The antiproliferative activity of indole-2-carboxamide and indole-aryl-amide derivatives has been evaluated using assays like the MTT assay to determine their growth inhibitory (GI50) or half-maximal inhibitory concentration (IC50) values. nih.govnih.gov

In one study, a series of indole-2-carboxamide derivatives showed potent antiproliferative activity against the MCF-7 breast cancer cell line, with GI50 values for the most effective compounds ranging from 0.95 µM to 1.50 µM. nih.gov Another series of indole-based derivatives demonstrated even greater potency, with GI50 values ranging from 26 nM to 86 nM against a panel of cancer cells. mdpi.comresearchgate.net For instance, compound 5 from a series of indole-aryl amides showed noteworthy selectivity for the malignant colon cell line HT29 while not affecting healthy human intestinal cells. bohrium.com

Below is a table of IC50/GI50 values for various indole carboxamide analogues against breast cancer cell lines:

Compound/AnalogueCell LineIC50/GI50 ValueReference
Doxorubicin (Control)MCF-71.10 µM (GI50) nih.gov
Indole-2-carboxamide 5d MCF-71.50 µM (GI50) nih.gov
Indole-2-carboxamide 5e MCF-71.20 µM (GI50) nih.gov
Indole-2-carboxamide 5h MCF-71.10 µM (GI50) nih.gov
Indole-2-carboxamide 5i MCF-70.95 µM (GI50) nih.gov
Indole-aryl amide 2 MCF-70.81 µM (IC50) nih.gov
Indole-aryl amide 4 MCF-70.84 µM (IC50) nih.gov
Erlotinib (Control)Panel33 nM (GI50) mdpi.com
Indole-based derivative Va Panel26 nM (GI50) mdpi.com

IC50/GI50 represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Inducing apoptosis (programmed cell death) and causing cell cycle arrest are key mechanisms for many anticancer drugs. nih.govmdpi.com Analogues of this compound have been shown to exert their antiproliferative effects through these pathways.

Flow cytometry analysis is commonly used to investigate cell cycle progression. nih.gov For example, an indoline (B122111) derivative identified as B220 was found to cause an accumulation of colorectal cancer cells in the G2/M phase of the cell cycle, which was followed by a shift to an apoptotic sub-G1 phase after 24 hours. nih.gov Similarly, another indole-aryl amide derivative caused cell cycle arrest in the G1 phase in HT29 colon cancer cells. bohrium.com

The induction of apoptosis is often confirmed by measuring the levels of key regulatory proteins. Studies have shown that active indole-carboxamide compounds can induce apoptosis by modulating apoptotic markers such as Caspases 3, 8, and 9, Cytochrome C, Bax, and Bcl2. nih.gov The upregulation of tumor suppressor proteins like p53 can trigger the accumulation of other proteins that result in cell cycle arrest and apoptosis. mdpi.com

Antimicrobial Efficacy Against Bacterial and Fungal Strains (e.g., Mycobacterium abscessus, Staphylococcus aureus, Candida albicans)

The antimicrobial spectrum of this compound and its analogues has been investigated against a range of clinically relevant bacteria and fungi. The indoline-carboxamide scaffold is a key feature in several compounds exhibiting antimicrobial properties.

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible growth of a microorganism. Studies on analogues of this compound, such as indolyl derivatives and other amine-containing benzamides, have established their activity against both Gram-positive bacteria and fungi.

For instance, certain indolyl derivatives containing aminoguanidinium moieties have demonstrated potent activity against ESKAPE pathogens, a group of bacteria known for their high rates of antibiotic resistance. Specifically, against Staphylococcus aureus, these compounds have shown MIC values in the range of 2–64 µg/mL. Similarly, a complex of 4-amino-N-[2 (diethylamino) ethyl] benzamide (B126), a structural analogue, showed good activity against S. aureus and the yeast Candida albicans. Other novel compounds, such as N-Alkyl-2-Quinolonopyrones, have also shown significant potency against various strains of methicillin-resistant Staphylococcus aureus (MRSA), with MIC levels as low as ≤2 μg/mL for hit compounds.

The following table summarizes the MIC values for various analogues against selected microbial strains.

Compound Class/AnalogueMicroorganismMIC Range (µg/mL)Reference
Indolyl derivatives with aminoguanidinium moietiesStaphylococcus aureus2 - 64
4-amino-N-[2 (diethylamino) ethyl] benzamide complexStaphylococcus aureusActive (specific value not stated)
4-amino-N-[2 (diethylamino) ethyl] benzamide complexCandida albicansActive (specific value not stated)
N-heptyl-9-t-Bu-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dioneMRSA (Multiple strains)≤2
Quinoxaline-based compounds (e.g., 5p)Staphylococcus aureus4 - 16

In Vitro Neuroprotective Assessments (e.g., in Parkinson's disease models)

Beyond their antimicrobial properties, indole-based structures and related amine-containing compounds have been evaluated for their neuroprotective potential, particularly in models of Parkinson's disease. This neurodegeneration is characterized by oxidative stress and mitochondrial dysfunction.

Reactive Oxygen Species (ROS) Scavenging Assays

Reactive oxygen species (ROS) are highly reactive molecules, such as hydroxyl radicals and superoxide (B77818) anions, that can cause significant cellular damage through oxidation, a key pathological feature in neurodegenerative diseases. The antioxidant capabilities of N-substituted indole-2 and 3-carboxamides have been demonstrated through their ability to scavenge these harmful species.

In vitro studies using chemiluminescence and electron spin resonance have quantified this activity. For example, at a concentration of 0.5 mmol/L, selected indole derivatives were found to inhibit the formation of hydroxyl radicals by 7-37%. Furthermore, at a concentration of 1 mmol/L, these compounds demonstrated a 13-70% decrease in the chemiluminescence signal from a superoxide radical generating system, indicating significant scavenging activity. This ability to neutralize ROS suggests a potential mechanism for neuroprotection by reducing oxidative stress.

Compound ClassROS SpeciesConcentrationInhibition/Scavenging EffectReference
Indole-2 and 3-carboxamidesHydroxyl radicals (HO•)0.5 mmol/L7 - 37% inhibition
Indole-2 and 3-carboxamidesSuperoxide radicals (O₂•⁻)1 mmol/L13 - 70% decrease in signal

Mitochondrial Functionality Studies

Mitochondrial dysfunction is a central element in the pathology of Parkinson's disease. Therefore, compounds that can modulate or support mitochondrial function are of therapeutic interest. Analogues of this compound have shown the potential to influence mitochondrial activity.

Specifically, a class of unnatural N-acyl amino acid analogues featuring isoindoline-1-carboxylate head groups—structurally related to the indoline core—have been identified as lipid uncouplers of mitochondrial respiration. These compounds act directly on isolated mitochondria to stimulate respiration. While mitochondrial uncoupling can be complex, under certain conditions it can reduce the generation of ROS, thus providing a protective effect.

The assessment of mitochondrial health in vitro often involves measuring the mitochondrial membrane potential. In damaged mitochondria, this potential is compromised. The use of radiometric dyes allows for the quantification of this effect, providing a method to screen for compounds that can preserve mitochondrial integrity in cellular models of neurodegeneration.

Mechanistic Investigations and Cellular Pathway Analysis

Identification of Molecular Targets and Binding Partners

There is currently no available information identifying the specific molecular targets or binding partners of 4-Amino-N-propylindoline-1-carboxamide. Research studies detailing its interactions with proteins, receptors, or other biological macromolecules have not been published.

Elucidation of Signaling Pathways Mediated by Compound Action

Information regarding the signaling pathways modulated by this compound is not available. Consequently, it is not known whether this compound impacts any cellular signaling cascades.

Assessment of Enzyme Kinetics and Inhibition Modes

No studies have been published that assess the effect of this compound on enzyme activity. Therefore, data on its enzyme kinetics and potential modes of inhibition are non-existent in the current body of scientific literature.

Gene Expression and Protein Level Modulation Studies

There are no available studies that have investigated the effects of this compound on gene expression or protein levels.

In Vivo Proof-of-Concept Studies in Relevant Animal Models

No in vivo studies in animal models have been reported for this compound. Therefore, its potential therapeutic effects in any disease models, such as infectious diseases or neurodegenerative models, have not been evaluated.

Based on a comprehensive search for scientific literature, there is currently no available public research data specifically detailing the computational and theoretical chemistry studies of "this compound" according to the requested outline.

Searches for molecular docking simulations, molecular dynamics studies, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore modeling for this specific compound did not yield any relevant results. The scientific articles retrieved discuss these computational methods in the context of other, structurally different molecules.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on "this compound" that adheres to the specified structure and content requirements at this time.

Computational and Theoretical Chemistry Studies

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method is cost-effective and significantly accelerates the initial phases of drug development. mdpi.com

For 4-Amino-N-propylindoline-1-carboxamide, in silico screening could be employed to discover novel analogues with potentially improved biological activity. This process can be broadly categorized into two approaches: ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS): When the three-dimensional structure of the biological target is unknown, LBVS can be utilized. This method relies on the knowledge of molecules that are active for a particular target. A pharmacophore model can be developed based on the essential structural features of known active compounds. mdpi.com This model, which defines the spatial arrangement of key features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, is then used as a query to search for new molecules in a database. acs.org

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, SBVS, primarily through molecular docking, can be performed. This involves computationally placing a library of small molecules into the binding site of the target and scoring their potential interactions. mdpi.com The scoring functions estimate the binding affinity, and the top-scoring compounds are selected for further experimental testing. mdpi.com

Virtual Library Design: Building upon the scaffold of this compound, a virtual library of novel analogues can be designed. This involves systematically modifying different parts of the molecule, such as the N-propyl group, the amino group, or the indoline (B122111) ring system, to explore the chemical space and identify derivatives with potentially enhanced properties. The designed library can then be subjected to in silico screening to prioritize the most promising candidates for synthesis and biological evaluation. acs.org

The following table illustrates a hypothetical virtual library design based on the this compound scaffold.

Scaffold PositionR1 (on Amino group)R2 (on Carboxamide)R3 (on Indoline ring)
Parent Compound -H-CH2CH2CH3-H
Analogue 1 -CH3-CH2CH2CH3-H
Analogue 2 -H-Cyclopropyl-H
Analogue 3 -H-CH2CH2CH35-Fluoro
Analogue 4 -H-CH2-Phenyl-H

This table provides a simplified, illustrative example of how a virtual library could be constructed around the core structure of this compound.

Future Research Directions and Translational Potential

Design of Next-Generation Indoline-1-carboxamide Derivatives with Improved Efficacy and Selectivity

The development of next-generation indoline-1-carboxamide derivatives will likely focus on systematic structure-activity relationship (SAR) studies to enhance both potency and selectivity for specific biological targets. acs.org Previous research on related indole-2-carboxamides has demonstrated that modifications at various positions of the indole (B1671886) ring can significantly influence allosteric modulation and biological activity. acs.org For instance, altering the length of alkyl chains or introducing different substituents on the phenyl ring can lead to improved allosteric parameters. acs.org

Future synthetic strategies could involve the introduction of diverse chemical moieties to the core structure of 4-Amino-N-propylindoline-1-carboxamide. These modifications would aim to optimize the compound's interaction with its target protein, thereby increasing its efficacy. Furthermore, medicinal chemistry approaches could be employed to improve metabolic stability and solubility, which are critical factors for in vivo applications. acs.org The overarching goal is to generate a library of derivatives with a range of pharmacological profiles, allowing for the selection of candidates with the most promising therapeutic potential.

Modification Strategy Rationale Potential Outcome
Alkyl chain homologationTo probe the depth of the binding pocketIncreased binding affinity and potency
Aromatic ring substitutionTo enhance electronic and steric interactionsImproved selectivity for the target
Bioisosteric replacementTo improve pharmacokinetic propertiesEnhanced metabolic stability and oral bioavailability
Introduction of chiral centersTo explore stereospecific interactionsIncreased potency and reduced off-target effects

Exploration of Novel Therapeutic Applications Beyond Current Findings

While the specific therapeutic applications of this compound are yet to be fully elucidated, the broader class of indole and indoline (B122111) derivatives has shown promise in a multitude of disease areas. These include roles as anticancer agents, nih.govnih.gov anti-inflammatory agents, and inhibitors of ferroptosis. metwarebio.comresearchgate.net Indole derivatives have been investigated for their activity against various biological targets, including protein kinases, tubulin, and histone deacetylases. nih.gov

Future research should therefore aim to screen this compound and its optimized derivatives against a wide array of biological targets and in various disease models. High-throughput screening campaigns could uncover unexpected therapeutic activities. Given the neuroprotective potential observed with some indoline derivatives, investigating its effects in models of neurodegenerative diseases could be a fruitful avenue. researchgate.net Furthermore, the potential for these compounds to act as antibiotic potentiators presents another exciting area for exploration. mdpi.com

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A deep understanding of a compound's mechanism of action is crucial for its successful translation into a therapeutic agent. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to achieve this. nih.govpharmalex.com By analyzing the global changes in a biological system upon treatment with this compound, researchers can identify the specific pathways and molecular networks that are modulated. pharmafeatures.comnih.gov

This systems-level perspective can help in identifying the primary molecular target of the compound, as well as any off-target effects. aragen.com Proteomics, for example, can provide direct insights into the proteins that interact with the drug, while transcriptomics can reveal downstream changes in gene expression. metwarebio.comnih.gov Integrating these datasets can lead to the discovery of novel biomarkers for predicting treatment response and can help in designing more targeted and personalized therapies. frontiersin.orgmdpi.com

Omics Approach Information Gained Application in Drug Development
GenomicsIdentification of genetic variations influencing drug responsePatient stratification and personalized medicine
TranscriptomicsChanges in gene expression profiles post-treatmentPathway analysis and mechanism of action elucidation
ProteomicsAlterations in protein expression and post-translational modificationsTarget identification and biomarker discovery
MetabolomicsChanges in metabolic fingerprintsUnderstanding of physiological effects and toxicity

Development of Advanced Delivery Systems for Targeted Action

The efficacy of a therapeutic agent can be significantly enhanced by ensuring its delivery to the specific site of action, thereby minimizing systemic exposure and associated side effects. hilarispublisher.com Advanced drug delivery systems, particularly those based on nanotechnology, offer a promising solution. mdpi.comnih.gov For heterocyclic compounds like this compound, encapsulation within nanoparticles, liposomes, or polymeric micelles could improve their solubility, stability, and pharmacokinetic profile. nih.govfrontiersin.org

Furthermore, these delivery systems can be functionalized with targeting ligands, such as antibodies or peptides, to enable specific recognition of and binding to diseased cells or tissues. hilarispublisher.com Stimuli-responsive systems, which release their cargo in response to specific environmental cues like pH or temperature, can provide even greater control over drug release. The development of such targeted delivery systems will be a critical step in maximizing the therapeutic potential of novel indoline-1-carboxamide derivatives.

Collaborative Research Opportunities and Translational Pathways (excluding clinical development)

The journey of a novel compound from the laboratory to a potential therapeutic is a complex and resource-intensive process that often benefits from collaborative efforts. basicmedicalkey.com Establishing partnerships between academic research institutions, pharmaceutical companies, and specialized research centers can accelerate the preclinical development of this compound. nih.gov

The translational pathway for this compound would involve a series of well-defined preclinical studies to evaluate its safety and efficacy. cgmpconsulting.compharmafeatures.com This includes in vitro and in vivo pharmacology studies, as well as toxicology and pharmacokinetic profiling. parabolicdrugs.com Engaging with contract research organizations (CROs) that have expertise in these areas can be highly beneficial. Furthermore, seeking guidance from regulatory agencies early in the development process can help ensure that the preclinical data generated will be sufficient to support a future Investigational New Drug (IND) application. cgmpconsulting.com The goal of these collaborations is to build a robust preclinical data package that can attract further investment and facilitate the eventual transition to clinical development. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-Amino-N-propylindoline-1-carboxamide with high yield and purity?

  • Methodological Answer : The synthesis typically involves coupling indoline derivatives with propylamine and carboxamide precursors. Key reaction conditions include:

  • Solvent selection : Methanol or tetrahydrofuran (THF) are preferred due to their polarity and ability to stabilize intermediates .
  • Catalysts : Amine-reactive catalysts (e.g., HATU) improve coupling efficiency .
  • Purification : Crystallization or reverse-phase chromatography ensures >95% purity .
    • Critical Variables : Temperature (60–80°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 for amine:carboxamide) must be tightly controlled .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the propylamine side chain (δ 1.2–1.5 ppm for CH₂ groups) and indoline core (aromatic protons at δ 6.8–7.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 247.1452) .
  • HPLC : A C18 column with acetonitrile/water (70:30) mobile phase monitors purity (>98%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM in kinase inhibition assays) may arise from:

  • Assay Conditions : Variations in ATP concentration (10 µM vs. 100 µM) or incubation time (30 vs. 60 mins) .
  • Solution : Standardize assay protocols (e.g., ATP = 50 µM, pH 7.4 buffer) and validate with positive controls (e.g., staurosporine) .
    • Statistical Analysis : Use meta-analysis to aggregate data from ≥3 independent studies, applying Cohen’s d to quantify effect-size consistency .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

  • Design Framework :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the indoline 5-position to enhance target binding .
  • Side-Chain Variations : Replace the propyl group with cyclopropylamine to improve metabolic stability .
    • Computational Tools : Molecular docking (AutoDock Vina) predicts binding affinity to kinase targets (e.g., EGFR), guided by crystallographic data (PDB: 1M17) .

Q. What methodologies address low solubility of this compound in in vivo studies?

  • Formulation Strategies :

  • Co-solvents : Use 10% DMSO/PEG-400 in saline for intraperitoneal administration .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 150–200 nm) enhance bioavailability by 3-fold .
    • Analytical Validation : Dynamic light scattering (DLS) confirms particle stability, while LC-MS quantifies plasma concentrations post-administration .

Experimental Design & Data Analysis

Q. How should researchers design dose-response experiments to evaluate the compound’s therapeutic window?

  • Protocol :

  • Dose Range : Test 0.1–100 µM in triplicate, using logarithmic spacing .
  • Controls : Include vehicle (DMSO) and reference inhibitor (e.g., imatinib for kinase assays) .
    • Data Interpretation : Fit sigmoidal curves (GraphPad Prism) to calculate EC₅₀ and Hill coefficients. Report 95% confidence intervals .

Q. What steps mitigate batch-to-batch variability in large-scale synthesis?

  • Process Optimization :

  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) via factorial design (e.g., pH, stirring rate) .
  • In-line Monitoring : Use FTIR spectroscopy to track reaction progression in real time .
    • Documentation : Maintain a batch record with raw HPLC chromatograms and NMR spectra for audits .

Safety & Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to limit inhalation exposure (TLV: 1 mg/m³) .
    • Waste Disposal : Neutralize acidic byproducts with 10% NaOH before disposal in designated containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.